2-[5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]ethan-1-amine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and are known for their diverse biological activities. This particular compound features an ethanamine backbone with a propan-2-yl substituent on the triazole ring, which may impart unique pharmacological properties.
The compound can be synthesized through various chemical reactions involving triazole chemistry and amine functionalization. Its specific applications and biological activities are still under investigation in scientific research.
This compound is classified as an organic compound, specifically a substituted triazole and an amine. It falls under the category of heterocycles due to the presence of nitrogen in its ring structure.
The synthesis of 2-[5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]ethan-1-amine typically involves several key steps:
The synthesis may require specific conditions such as temperature control, solvent choice, and catalysts to enhance yield and selectivity. Techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed for monitoring reactions and characterizing products.
The molecular formula is , with a molar mass of approximately 181.23 g/mol. The compound's structural properties can be further analyzed using computational chemistry methods to predict its behavior in various environments.
The compound can participate in various chemical reactions typical for amines and triazoles:
Reaction conditions such as pH, temperature, and solvent choice significantly affect the outcomes of these reactions. Kinetic studies may also provide insights into reaction mechanisms and rates.
The mechanism of action for 2-[5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]ethan-1-amine is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors.
Further studies using techniques like molecular docking simulations and in vitro assays are necessary to clarify its mechanism of action and potential therapeutic effects.
The physical properties include:
Chemical properties include:
Relevant data from laboratory analyses help characterize these properties comprehensively.
The compound has potential applications in several fields:
Bioisosterism represents a cornerstone strategy in modern medicinal chemistry, enabling the systematic optimization of lead compounds by replacing functional groups or structural motifs with alternatives that possess similar physicochemical or biological properties. This approach addresses multifaceted challenges in drug development, including metabolic instability, suboptimal pharmacokinetics, and limited target engagement. Classical bioisosteres involve the substitution of atoms or groups with similar electronic configurations, steric requirements, or polarity profiles, such as the replacement of carboxylic acids (–CO₂H) with tetrazole rings or acylsulfonamides (–SO₂NHCOR). These substitutions can profoundly influence ligand-receptor interactions while maintaining critical pharmacophoric elements. For instance, tetrazole-based angiotensin II receptor antagonists like losartan exhibit superior potency compared to their carboxylic acid counterparts due to enhanced topological projection of the anionic charge and improved receptor complementarity [2].
The strategic application of bioisosteres extends beyond potency enhancement to encompass the modulation of key developability parameters. Lipophilicity (quantified by log P), polar surface area (PSA), solubility, and metabolic stability are frequently optimized through judicious bioisosteric replacement. In central nervous system (CNS) drug development, maintaining a clog P between 2–4 and PSA below 90 Ų is critical for blood-brain barrier penetration [1]. Bioisosteric modifications achieve these objectives by altering hydrogen-bonding capacity, molecular polarity, or conformational flexibility without compromising target affinity. For example, replacing metabolically labile amide bonds with heterocyclic bioisosteres like 1,2,3-triazoles or oxadiazoles enhances enzymatic stability while preserving the spatial orientation required for receptor binding [1] [2].
Table 1: Impact of Common Bioisosteric Replacements on Molecular Properties
| Original Group | Bioisostere | Key Property Modulations | Therapeutic Application Example |
|---|---|---|---|
| Carboxylic acid (–CO₂H) | Tetrazole | ↓ pKa, ↑ Lipophilicity, Enhanced charge projection | Losartan (antihypertensive) [2] |
| Amide (–CONH–) | 1,2,3-Triazole | ↑ Metabolic stability, ↓ PSA, Maintained H-bonding capacity | GPR88 agonists [1] |
| Amide (–CONH–) | 1,3,4-Oxadiazole | ↑ Chemical stability, ↓ Hydrogen bond donors | GPR88 agonist RTI-13951-33 [1] |
| Phenyl | Fluorophenyl | ↑ Electronegativity, ↓ Metabolism, Enhanced binding interactions | HIV-1 attachment inhibitors [2] |
The 1,2,3-triazole ring has emerged as a privileged scaffold in bioisosteric drug design due to its exceptional versatility in mimicking amide bonds while conferring superior pharmaceutical properties. This heterocycle exists in two regioisomeric forms: 1,4-disubstituted triazoles effectively mimic trans-amide conformations, while 1,5-disubstituted variants resemble cis-amide geometries. The 1,4-disubstituted configuration is particularly advantageous in medicinal chemistry applications due to its synthetic accessibility via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and its robust metabolic stability under physiological conditions. Unlike amide bonds, which are susceptible to proteolytic cleavage by esterases and amidases, the triazole ring demonstrates remarkable resistance to enzymatic degradation, significantly extending compound half-life in vivo [1] [5].
The molecular architecture of 1,2,3-triazoles facilitates diverse binding interactions with biological targets. The triazole nitrogen atoms (particularly N2 and N3) can function as hydrogen bond acceptors, while the C5 proton may serve as a weak hydrogen bond donor. Additionally, the triazole ring participates in dipole-dipole interactions and π-stacking with aromatic residues in binding pockets. These attributes are exemplified in the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, where 4-aryl-1,2,3-triazoles demonstrate nanomolar potency through optimal positioning within the heme-containing active site. Computational analyses reveal that the triazole nitrogen atoms coordinate with iron in the heme cofactor while the aryl substituents occupy hydrophobic subpockets, achieving exceptional complementarity [5].
Table 2: Comparative Analysis of Triazole vs. Amide Functionalities
| Property | Amide Bond | 1,2,3-Triazole Ring | Pharmacological Implications |
|---|---|---|---|
| Metabolic stability | Susceptible to amidases/esterases | Resistant to enzymatic cleavage | Extended half-life, reduced dosing frequency |
| Hydrogen bonding capacity | Donor and acceptor | Primarily acceptor (N atoms) | Altered receptor interaction profiles |
| Dipole moment | ~3.7 D | ~5.0 D | Enhanced electrostatic interactions |
| Conformational flexibility | Moderate rotation around C–N bond | Restricted rotation | Preorganization for receptor binding |
| Synthetic accessibility | Peptide coupling reagents | CuAAC click chemistry | Rapid library diversification |
The molecular architecture of 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine exemplifies the strategic integration of bioisosteric principles and rational target engagement considerations. This compound features a 1,2,4-triazole core—a less explored regioisomer compared to 1,2,3-triazoles—offering distinct electronic and steric properties. The 1,2,4-triazole system provides two nitrogen atoms capable of hydrogen bonding (N1 and N4) and exhibits a dipole moment orthogonal to that of the 1,2,3-triazole, potentially enabling unique binding interactions. The propan-2-yl (isopropyl) substituent at the N4 position serves as a compact hydrophobic moiety designed to occupy lipophilic binding pockets within target proteins, thereby enhancing binding affinity through van der Waals interactions and entropy-driven desolvation effects [1] [4].
The ethan-1-amine side chain represents a critical pharmacophoric element engineered to fulfill multiple roles. First, the two-carbon spacer provides optimal distance for positioning the terminal amine group in regions complementary to anionic or hydrogen-bonding residues within biological targets. Second, the primary amine functionality serves as a potent hydrogen bond donor/acceptor and may exist in protonated form under physiological conditions, enabling electrostatic interactions with negatively charged binding pockets. This design is analogous to the optimization of GPR88 agonists where ethylene-linked 1,3,4-oxadiazoles demonstrated significantly enhanced potency (EC₅₀ = 59 nM) compared to direct-attachment analogs due to improved vectorial alignment with key receptor residues [1].
Physicochemical optimization is evident in the calculated properties of this compound. The isopropyl group provides a favorable balance between lipophilicity enhancement and steric bulk, likely maintaining the calculated partition coefficient (clog P) within the optimal range for membrane permeability (estimated clog P ≈ 1.5–2.5). The primary amine contributes to aqueous solubility through protonation and hydrogen bonding capacity, while the triazole nitrogen atoms moderately increase polar surface area (estimated PSA ≈ 70–80 Ų), potentially below thresholds that would impede CNS penetration if required. These deliberate structural choices reflect sophisticated adherence to bioisosteric principles and property-based design [1] [2].
The rational design of 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine incorporates specific strategies to modulate key physicochemical parameters that govern drug disposition and target engagement:
Lipophilicity Modulation: The isopropyl substituent serves as a compact hydrophobic moiety that increases molecular lipophilicity without excessive steric bulk. This group elevates clog P to values facilitating passive membrane diffusion while avoiding the pitfalls of excessive lipophilicity (>4), which correlates with poor aqueous solubility and increased metabolic clearance. Comparative studies on triazole-containing GPR88 agonists demonstrated that optimal potency required clog P values between 3–4, achieved through alkyl substituents rather than aromatic systems [1].
Polar Surface Area (PSA) Control: The 1,2,4-triazole core contributes approximately 30–40 Ų to PSA through its hydrogen-bond accepting nitrogen atoms. This is counterbalanced by the hydrophobic isopropyl group and the aliphatic ethylene linker. The terminal primary amine adds significant PSA (≈26 Ų when protonated) but remains essential for target interactions. Calculated total PSA (≈70–80 Ų) approaches but remains below the 90 Ų threshold associated with restricted blood-brain barrier penetration, suggesting potential applicability for CNS targets [1].
Molecular Weight and Rotatable Bond Considerations: With a molecular weight of approximately 168 g/mol, this compound falls significantly below typical drug-like thresholds (500 g/mol), offering advantages in ligand efficiency. The limited number of rotatable bonds (primarily within the ethylene linker) reduces conformational entropy penalties upon binding to biological targets. This design principle is validated in IDO1 inhibitors where low-molecular-weight triazole derivatives (≈250 g/mol) achieved nanomolar potency through preorganized binding conformations [5].
Acid-Base Properties: The primary amine (pKa ≈ 10–11) ensures predominant protonation at physiological pH, enhancing aqueous solubility through salt formation and providing a charged moiety for ionic interactions with target proteins. The triazole ring exhibits weak basicity (pKa < 2 for protonation) but functions as a hydrogen bond acceptor. These properties can be fine-tuned through ring substitution patterns [1] [5].
Structure-based drug design methodologies played an indispensable role in optimizing the triazole scaffold present in 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine. Molecular docking simulations enable the prediction of binding modes within target protein active sites, facilitating rational selection of substituents that maximize complementary interactions. Quantitative Structure-Activity Relationship (QSAR) models further refine structural parameters by correlating electronic, steric, and hydrophobic descriptors with biological activity. In the development of triazole-based IDO1 inhibitors, electrostatic potential maps of the triazole ring guided the selection of aryl substituents that enhanced heme iron coordination and hydrophobic pocket occupancy, yielding compounds with nanomolar inhibitory potency [5].
Quantum mechanical calculations provide critical insights into the electronic characteristics of triazole bioisosteres. Density Functional Theory (DFT) analyses reveal charge distribution patterns across the heterocyclic ring, identifying nucleophilic and electrophilic regions that influence protein-ligand interactions. For 1,2,4-triazoles specifically, the N1 nitrogen exhibits greater electron density compared to N4, guiding the orientation of hydrogen-bond donating residues in the binding site. These computational insights validate the selection of the N4-isopropyl substitution pattern in 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine, which positions the hydrophobic group away from electronically demanding interaction sites [5].
The synthetic tractability of triazole-containing compounds significantly enhances their utility in medicinal chemistry campaigns. 1,2,4-Triazoles are readily synthesized through cyclocondensation reactions between carboxylic acid derivatives and hydrazides, followed by alkylation or oxidation steps. The specific scaffold of 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine can be efficiently constructed via:
The synthetic flexibility of this core enables extensive molecular diversification at multiple positions:
This versatility facilitates rapid structure-activity relationship exploration, positioning 1,2,4-triazole scaffolds as valuable platforms for lead optimization in drug discovery programs [1] [4].
CAS No.: 193419-86-2
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4